2,4-Diaminophenoxyethanol (CAS 70643-19-5), predominantly procured in its highly soluble dihydrochloride or sulfate salt forms, is a specialized aromatic amine utilized as a secondary intermediate (coupler) in oxidative dye systems. Unlike primary dye precursors that auto-oxidize, this compound remains stable until reacted with a developer and a primary intermediate, forming large, fade-resistant chromophores trapped within the target substrate matrix. Its high aqueous solubility, low partition coefficient, and predictable coupling kinetics make it a critical raw material for formulating intense, long-lasting blue, black, and red shades in both commercial cosmetics and advanced material dyeing applications [1].
Substituting 2,4-Diaminophenoxyethanol with generic aromatic couplers, such as m-phenylenediamine or resorcinol, fundamentally alters the resulting chromophore's absorption spectrum and the formulation's physical stability. While resorcinol is a common and cheaper coupler, it primarily yields yellow-to-brown complexes and cannot achieve the deep blue-black hues required for high-coverage dark dyes. Furthermore, m-phenylenediamine carries a significantly higher sensitization risk and stricter regulatory limitations. Attempting to match the color depth of 2,4-Diaminophenoxyethanol by simply increasing the concentration of primary intermediates (like p-phenylenediamine) leads to excessive oxidative stress on the substrate, increased toxicity profiles, and poor wash fastness due to incomplete polymerization [1].
The dihydrochloride salt of 2,4-Diaminophenoxyethanol exhibits exceptional solubility in water, reaching 425 g/L at 20 °C, which is significantly higher than many traditional free-base aromatic amines that require organic solvents or high alkalinity to dissolve. This high solubility allows for the creation of concentrated, ammonia-free aqueous dye precursors without the risk of low-temperature precipitation [1].
| Evidence Dimension | Aqueous Solubility (20 °C) |
| Target Compound Data | 425 ± 7 g/L (Dihydrochloride salt) |
| Comparator Or Baseline | Standard free-base aromatic couplers (<50 g/L typical) |
| Quantified Difference | >8x higher aqueous solubility |
| Conditions | Purified water at 20 °C ± 0.5 °C (EEC method A6) |
Enables the formulation of highly concentrated, solvent-free, and ammonia-free liquid dye systems with excellent shelf stability.
Regulatory compliance is a primary driver in dye procurement. 2,4-Diaminophenoxyethanol demonstrates an extremely low percutaneous absorption rate. When applied as a 2.0% solution, the dermal delivery through human dermatomed skin is restricted to just 1.74 µg/cm² (0.41% of the applied dose). This low penetration profile allows it to be safely approved for on-head concentrations up to 2.0%, whereas alternatives like m-phenylenediamine face severe restrictions or outright bans in major markets [1].
| Evidence Dimension | Dermal Penetration / Absorption |
| Target Compound Data | 1.74 µg/cm² (0.41% of applied dose at 2.0% concentration) |
| Comparator Or Baseline | High-penetration aromatic amines (often >5% absorption) |
| Quantified Difference | >10x reduction in systemic exposure risk |
| Conditions | Human dermatomed skin, in vitro percutaneous absorption assay |
Ensures that high-performance dark dye formulations remain strictly compliant with international cosmetic safety regulations.
In industrial two-part dye manufacturing, the stability of the precursor phase is critical. 2,4-Diaminophenoxyethanol HCl demonstrates robust stability in aqueous solutions, remaining fully stable for over 6 hours at room temperature and up to 9 days at 4 °C when protected from light. This contrasts with highly reactive phenolic couplers that can undergo premature auto-oxidation, leading to batch discoloration and reduced coupling efficiency during final application [1].
| Evidence Dimension | Pre-coupling Aqueous Stability |
| Target Compound Data | Stable >9 days at 4 °C; >6 hours at room temperature |
| Comparator Or Baseline | Reactive phenolic couplers (prone to rapid auto-oxidation in water) |
| Quantified Difference | Negligible degradation in target vs. progressive darkening in baseline |
| Conditions | 0.1 to 200 mg/mL aqueous solution, inert gas atmosphere, protected from light |
Prevents premature degradation and batch rejection in the manufacturing and storage of liquid dye precursors.
When reacted with primary intermediates such as p-aminophenol or pyrrolidine derivatives, 2,4-Diaminophenoxyethanol acts as a critical color modifier to produce intense blue-black and neutral black shades. Formulations utilizing this coupler achieve superior covering strength on unbleached or gray substrates compared to traditional PPD-only systems, allowing formulators to achieve deep hues without relying on harsh, highly sensitizing base concentrations [1].
| Evidence Dimension | Chromophore Shade Generation |
| Target Compound Data | Deep blue-black and neutral black complexes |
| Comparator Or Baseline | Resorcinol (yields yellow/brown) or PPD-only (lower covering strength) |
| Quantified Difference | Generation of highly negative b* (blue) color values |
| Conditions | Oxidative coupling with primary intermediates in aqueous emulsion |
Essential for manufacturing premium dark shades that provide maximum coverage with reduced primary intermediate loading.
Because of its high aqueous solubility (425 g/L) and efficient coupling kinetics at lower pH levels, 2,4-Diaminophenoxyethanol is a highly effective choice for formulating modern, ammonia-free permanent colorants. It allows manufacturers to replace harsh alkalizing agents while still achieving deep pigment penetration and polymerization within the substrate[1].
In the production of dark industrial and cosmetic dyes, this compound is specifically selected over resorcinol or m-aminophenol to generate intense blue-black chromophores. Its specific reaction with p-phenylenediamine or pyrrolidine bases ensures maximum covering strength on resistant or unbleached fibers[2].
In chemoinformatics and materials science, 2,4-Diaminophenoxyethanol serves as a highly stable, water-soluble model monomer for studying oxidative coupling reactions. Its predictable stability profile (>9 days at 4 °C) makes it an excellent baseline for evaluating the kinetics of new oxidizing agents or novel primary intermediates in the synthesis of complex polyaniline-like chromophores [3].